molecular formula C19H29ClN2O4S B14952646 N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide

Cat. No.: B14952646
M. Wt: 417.0 g/mol
InChI Key: FCNCQYCTWGUKGZ-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide is a complex organic compound with a molecular formula of C18H19Cl3N2O4S This compound is characterized by the presence of a sulfonyl group attached to a chlorinated ethoxyphenyl ring, a cycloheptyl group, and an ethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 3-chloro-4-ethoxyphenyl sulfone to form the corresponding sulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride intermediate is then reacted with N-cycloheptyl-N~2~-ethylglycinamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The compound’s unique structure allows it to fit into specific binding sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,5-dichlorophenyl)-N~2~-ethylglycinamide
  • N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(3,4-dichlorophenyl)-N~2~-ethylglycinamide

Uniqueness

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H29ClN2O4S

Molecular Weight

417.0 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-cycloheptylacetamide

InChI

InChI=1S/C19H29ClN2O4S/c1-3-22(14-19(23)21-15-9-7-5-6-8-10-15)27(24,25)16-11-12-18(26-4-2)17(20)13-16/h11-13,15H,3-10,14H2,1-2H3,(H,21,23)

InChI Key

FCNCQYCTWGUKGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl

Origin of Product

United States

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